
Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate is a chemical compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate typically involves the reaction of 5-bromopyridine-2-carbaldehyde with methanol and a base, followed by esterification. One common method involves the use of trimethylsilyldiazomethane in diethyl ether as a reagent, with the reaction being carried out at room temperature . The reaction mixture is then purified using silica gel chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid or esterified with different alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Esterification and Hydrolysis: Acidic or basic conditions are used for esterification and hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce acids or alcohols, respectively.
Applications De Recherche Scientifique
Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active form of the compound that can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(5-bromopyridin-2-yl)acetate: Similar structure but lacks the methoxy group.
Methyl 2-[(5-bromo-2-pyridyl)oxy]acetate: Similar structure with an additional oxygen atom in the ester linkage.
Uniqueness
Methyl 2-((5-bromopyridin-2-yl)methoxy)acetate is unique due to the presence of both the bromine atom and the methoxy group, which can influence its reactivity and binding properties. The combination of these functional groups makes it a versatile compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
methyl 2-[(5-bromopyridin-2-yl)methoxy]acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-9(12)6-14-5-8-3-2-7(10)4-11-8/h2-4H,5-6H2,1H3 |
Clé InChI |
BLKUMGJJCALNSX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COCC1=NC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


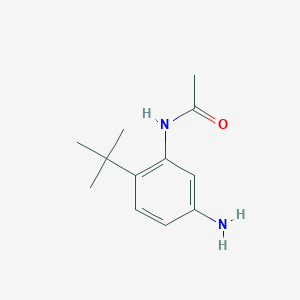
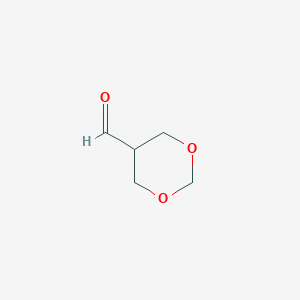
![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)


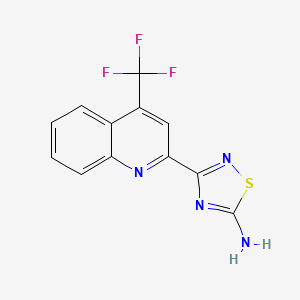
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
![5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid](/img/structure/B13878755.png)
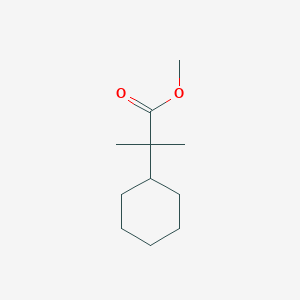
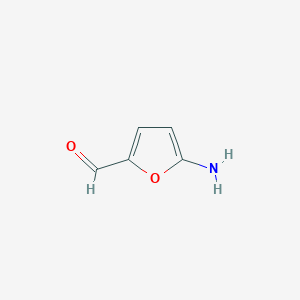


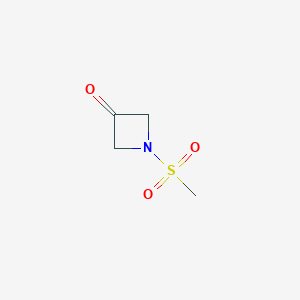
![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)
